molecular formula C8H5NO4 B1429776 2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid CAS No. 141940-33-2

2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid

Cat. No.: B1429776
CAS No.: 141940-33-2
M. Wt: 179.13 g/mol
InChI Key: OPZIMCPFKGIVIL-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid (CAS 141940-33-2) is a high-purity solid organic compound with the molecular formula C8H5NO4 and a molecular weight of 179.13 g/mol . This chemical features a benzoxazole core, a privileged scaffold in medicinal chemistry and drug discovery. The molecule presents both a carboxylic acid and a cyclic carbamate (2-oxo) functional group, making it a versatile and valuable building block for synthetic organic chemistry. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules, particularly through further derivatization of the carboxylic acid group . The compound is typically supplied as a powder and should be stored at room temperature, sealed in a dry environment to maintain stability . As a handling precaution, this material carries hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-oxo-3H-1,3-benzoxazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-7(11)4-2-1-3-5-6(4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZIMCPFKGIVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141940-33-2
Record name 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid
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Preparation Methods

Common Synthetic Approaches

  • Polyphosphoric Acid (PPA) Method : This involves reacting 2-aminophenol with carboxylic acids or their derivatives in the presence of PPA to form benzoxazole derivatives.

  • Catalytic Methods : Recent advancements include the use of nanocatalysts, metal catalysts, and ionic liquids to facilitate reactions between 2-aminophenol and aldehydes or other substrates.

  • Green Chemistry Approaches : Solvent-free conditions and grinding methods have been employed to enhance efficiency and reduce environmental impact.

Data Table: Comparison of Benzoxazole Synthesis Methods

Method Starting Materials Catalyst/Conditions Yield
PPA Method 2-Aminophenol, Carboxylic Acid Polyphosphoric Acid, High Temperature High
Nanocatalytic Method 2-Aminophenol, Aldehyde Magnetic Solid Acid Nanocatalyst, Water 79–89%
Green Chemistry Approach 2-Aminophenol, Aldehyde Potassium Ferrocyanide, Solvent-Free 87–96%

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of benzoxazole exhibit significant antimicrobial activity. For instance, studies have shown that compounds derived from 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid demonstrate effectiveness against various bacterial strains. A notable study reported the synthesis of benzoxazole derivatives that displayed potent antibacterial properties against resistant strains of bacteria, highlighting their potential as new therapeutic agents .

Anticancer Activity

There is growing interest in the anticancer properties of benzoxazole derivatives. A study evaluated the cytotoxic effects of synthesized benzoxazole acetic acid derivatives against human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116). The results indicated that certain modifications to the benzoxazole structure enhanced cytotoxicity, suggesting a promising avenue for cancer treatment development .

Antioxidant and Anti-inflammatory Effects

The antioxidant capabilities of benzoxazole derivatives have been documented in several studies. These compounds can scavenge free radicals, thereby reducing oxidative stress. Additionally, their anti-inflammatory properties make them potential candidates for treating inflammatory diseases .

Catalysis in Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Recent advancements in synthetic methodologies have employed this compound in the development of novel catalytic processes. For example, nanocatalysts based on this compound have been utilized to facilitate the synthesis of various benzoxazole derivatives under mild conditions with high yields .

Polymer Chemistry

In materials science, this compound has been explored for its potential use in polymer formulations. Its unique chemical structure allows for the enhancement of polymer properties such as thermal stability and mechanical strength. Research has indicated that incorporating this compound into polymer matrices can improve their performance in various applications .

Additive Manufacturing

The compound's properties make it suitable for use in additive manufacturing processes. Its ability to form stable structures can be leveraged to create advanced materials with specific functionalities tailored for applications in electronics and biomedical devices .

Case Studies

  • Cytotoxicity Evaluation : A study conducted by Jilani et al. synthesized several derivatives of 2-substituted benzoxazole acetic acid and evaluated their cytotoxic activity against cancer cell lines. The results demonstrated enhanced activity with specific substitutions on the benzoxazole moiety .
  • Nanocatalyst Development : Research led by Moghaddam et al. utilized a palladium-supported nanocatalyst to synthesize 2-phenyl benzoxazoles from 2-aminophenol and aldehydes with excellent yields (83–95%). This method showcased the efficiency of using 2-oxo-2,3-dihydro-1,3-benzoxazole derivatives in catalysis .

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid -COOH at position 7 C₈H₅NO₄ 179.13 141940-33-2 Pharmaceutical intermediates, ligand synthesis
5-Bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid -Br at position 5, -COOH at position 7 C₉H₆BrNO₄ 272.06 2920155-00-4 Halogenated analogs for enhanced lipophilicity in drug design
2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide -SO₂NH₂ at position 5 C₇H₆N₂O₃S 198.20 Sulfonamide-based inhibitors, enzyme targeting
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid -CH₃ at position 3, -COOH at position 7 C₉H₇NO₄ 193.16 Steric modification for metabolic stability

Key Findings from Comparative Studies

Electronic and Steric Effects: The 5-bromo derivative (C₉H₆BrNO₄) exhibits increased molecular weight (272.06 vs. 179.13) and lipophilicity due to bromine substitution, enhancing membrane permeability in drug candidates . Sulfonamide analogs (e.g., position 5-SO₂NH₂) introduce hydrogen-bonding capabilities, improving target binding affinity in enzyme inhibition studies .

The parent compound’s carboxylic acid group enables facile conjugation with amines or alcohols, making it a preferred intermediate in peptide-mimetic designs .

Safety and Handling :

  • The parent compound’s hazards (H315, H319, H335) are typical for carboxylic acids and benzoxazoles, whereas brominated analogs may pose additional environmental risks due to halogen persistence .

Research and Commercial Considerations

  • Availability : The parent compound is marketed by American Elements in bulk quantities but listed as discontinued by CymitQuimica in small-scale formats (25–500 mg), suggesting supply chain variability .
  • Synthetic Challenges : Bromination at position 5 requires controlled conditions to avoid over-halogenation, while sulfonamide synthesis demands precise stoichiometry .

Biological Activity

2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid is a member of the benzoxazole family, known for its diverse biological activities and chemical reactivity. This compound features a bicyclic structure, comprising a benzene ring fused with an oxazole ring, and is characterized by a keto group at the second position and a carboxylic acid group at the seventh position. Its unique structural arrangement suggests significant potential for various biological applications, particularly in medicinal chemistry.

The molecular formula of this compound is C8H5NO4C_8H_5NO_4. The presence of functional groups such as the carboxylic acid and keto group allows for various chemical reactions, including:

  • Oxidation : Can introduce additional functional groups.
  • Reduction : The keto group can be converted to a hydroxyl group.
  • Substitution : The carboxylic acid can form esters or amides.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that derivatives of benzoxazoles possess selective antibacterial properties. For instance, certain compounds have demonstrated activity against Gram-positive bacteria like Bacillus subtilis and antifungal properties against pathogens such as Candida albicans. The minimum inhibitory concentrations (MIC) for these compounds suggest their potential as antimicrobial agents .

Anticancer Activity

The compound's anticancer potential has been evaluated through various assays. Research indicates that benzoxazole derivatives can induce cytotoxic effects on several cancer cell lines, including:

Cancer Cell LineType
MCF-7Breast Cancer
HCT-116Colorectal Cancer
A549Lung Cancer
HepG2Liver Cancer

These studies highlight the structure–activity relationship (SAR) that informs modifications to enhance efficacy against specific cancer types .

Case Studies

  • Cytotoxicity Assays : A series of 2-substituted benzoxazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with specific substituents showed significantly higher cytotoxicity compared to others. For example, modifications at the fifth position of the benzoxazole moiety enhanced the cytotoxic activity against MCF-7 cells .
  • Antifungal Screening : In another study focusing on 3-(2-benzoxazol-5-yl)alanine derivatives, it was found that some compounds exhibited selective antifungal activity against C. albicans, with varying degrees of toxicity to normal cells compared to cancer cells. This selectivity indicates potential for developing less toxic anticancer agents .

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets within cells. It is hypothesized that these interactions could inhibit certain enzymes or modulate cellular receptors, leading to observed bioactivities. However, detailed pathways remain to be elucidated through further research .

Q & A

Q. What are the key synthetic routes for 2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves hydrolysis of intermediates such as 2-chloro-1-indazole derivatives under basic conditions (e.g., sodium carbonate) followed by acid workup . Yield optimization requires careful control of temperature and pH to prevent decarboxylation or ring-opening side reactions. Continuous flow reactors, as used for analogous benzoxazine derivatives, may enhance reproducibility and scalability . Characterization via HPLC (≥95% purity) and LC-MS is critical to confirm structural integrity .

Q. How can the structural features of this compound be validated experimentally?

X-ray crystallography is the gold standard for confirming the benzoxazole core and carboxylic acid substituent. SHELXL, a widely used refinement program, enables precise modeling of hydrogen bonding and tautomeric forms . Complementary techniques include:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify the dihydro-oxazole ring (e.g., δ ~5.5 ppm for NH in DMSO-d6) and carboxylic proton (δ ~12-13 ppm) .
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~2500-3300 cm1^{-1} (carboxylic O-H stretch) .

Q. What are the common reactivity patterns of this compound in medicinal chemistry applications?

The carboxylic acid group participates in amide coupling (e.g., EDC/HOBt) to generate prodrugs or conjugates, while the oxazole ring undergoes electrophilic substitution at the 5-position. Reduction of the oxo group (e.g., using NaBH4_4) can yield dihydroxy intermediates for further functionalization .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from differences in assay conditions (pH, solvent) or compound stability. Methodological recommendations include:

  • Dose-response curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) .
  • Stability assays : Monitor decomposition in buffer/DMSO via LC-MS over 24–72 hours .
  • Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding .

Q. What crystallographic challenges arise during refinement of this compound, and how can they be addressed?

The compound’s flexibility (e.g., rotational freedom in the carboxylic group) may lead to poor electron density maps. Strategies include:

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-resolution datasets .
  • Hydrogen bonding analysis : Identify potential tautomers (e.g., keto-enol forms) via difference Fourier maps .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • DFT calculations : Predict pKa (carboxylic acid ~2.5–3.5) and logP (~1.2) to optimize solubility .
  • Docking studies : Model interactions with targets (e.g., COX-2 or kinases) using AutoDock Vina .
  • MD simulations : Assess stability of prodrugs in physiological conditions (e.g., blood plasma) .

Q. What are the best practices for analyzing its stability under varying storage conditions?

  • Thermal stability : TGA/DSC to determine decomposition temperatures (>150°C typical for benzoxazoles) .
  • Photodegradation : Conduct accelerated light-exposure studies (ICH Q1B guidelines) with UV-Vis monitoring .
  • Hygroscopicity : Dynamic vapor sorption (DVS) to assess water uptake, which may affect crystallinity .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueDiagnostic Signals/PeaksReference
1H^{1}\text{H}-NMR (DMSO-d6)δ 12.8 (COOH), 5.4 (NH), 7.2–7.6 (aromatic)
FT-IR1705 cm1^{-1} (C=O), 2550 cm1^{-1} (O-H)
X-raySpace group P21_1/c, Z = 4

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Decarboxylated derivativeHigh-temperature hydrolysisUse mild conditions (pH 7–8, 60°C)
Ring-opened amineAcid overexposureNeutralize promptly post-reaction

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid

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